Ethane-1,1-dithiol
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Overview
Description
Preparation Methods
Ethane-1,1-dithiol can be synthesized through several methods:
Commercial Production: It is typically produced by reacting 1,2-dichloroethane with aqueous sodium bisulfide.
Laboratory Synthesis: In the laboratory, it can be prepared by reacting 1,2-dibromoethane with thiourea, followed by hydrolysis.
Chemical Reactions Analysis
Ethane-1,1-dithiol undergoes various chemical reactions:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form ethanethiol.
Substitution: It reacts with aldehydes and ketones to form 1,3-dithiolanes, which are useful intermediates in organic synthesis.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
Ethane-1,1-dithiol has a wide range of applications in scientific research:
Mechanism of Action
Ethane-1,1-dithiol exerts its effects primarily through its thiol groups, which can form strong bonds with metal ions. This makes it an excellent ligand in coordination chemistry. It also reacts with carbonyl compounds to form stable thioacetals, which are useful intermediates in various chemical reactions .
Comparison with Similar Compounds
Ethane-1,1-dithiol is unique due to its two thiol groups, which provide it with distinct reactivity compared to other thiols. Similar compounds include:
Ethanethiol: Contains only one thiol group, making it less reactive in forming thioacetals.
1,3-Propanedithiol: Has a different carbon chain length, affecting its reactivity and applications.
1,2-Benzenedithiol: Contains an aromatic ring, which significantly alters its chemical properties.
This compound stands out due to its versatility in forming stable complexes and intermediates, making it invaluable in both research and industrial applications.
Properties
CAS No. |
26914-40-9 |
---|---|
Molecular Formula |
C2H6S2 |
Molecular Weight |
94.2 g/mol |
IUPAC Name |
ethane-1,1-dithiol |
InChI |
InChI=1S/C2H6S2/c1-2(3)4/h2-4H,1H3 |
InChI Key |
DHBXNPKRAUYBTH-UHFFFAOYSA-N |
SMILES |
CC(S)S |
Canonical SMILES |
CC(S)S |
density |
0.829-0.833 |
69382-62-3 26914-40-9 |
|
physical_description |
Colourless liquid; Meaty, roasted aroma |
Pictograms |
Irritant |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
1,2-ethanedithiol 2-mercaptoethanol disulfide BisEDT bismuth ethanedithiol ethandithiol ethanedithiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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